Octyl 2-[4-(2-methylpropyl)phenyl]propanoate
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Overview
Description
Octyl 2-[4-(2-methylpropyl)phenyl]propanoate is an ester compound with the molecular formula C21H34O2 . Esters are known for their pleasant odors and are often used in perfumes and flavoring agents . This particular ester is derived from the combination of an octyl group and a propanoate group attached to a phenyl ring with a 2-methylpropyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 2-[4-(2-methylpropyl)phenyl]propanoate typically involves the esterification reaction between an alcohol and a carboxylic acid. In this case, octanol reacts with 2-[4-(2-methylpropyl)phenyl]propanoic acid in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this ester may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process .
Chemical Reactions Analysis
Types of Reactions
Octyl 2-[4-(2-methylpropyl)phenyl]propanoate can undergo various chemical reactions, including:
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted by nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Octanol and 2-[4-(2-methylpropyl)phenyl]propanoic acid.
Reduction: Octanol and the corresponding alcohol from the ester group.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Octyl 2-[4-(2-methylpropyl)phenyl]propanoate has several applications in scientific research:
Chemistry: Used as a model compound in esterification and hydrolysis studies.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage.
Industry: Used in the formulation of perfumes, flavoring agents, and other consumer products.
Mechanism of Action
The mechanism of action of Octyl 2-[4-(2-methylpropyl)phenyl]propanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may interact with biological pathways. The ester linkage can also be involved in the formation of hydrogen bonds and other interactions with proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor used in perfumes and flavoring agents.
Methyl butyrate: Another ester with a fruity odor used in the food industry.
Isopropyl benzoate: An ester with a similar aromatic structure used in various applications.
Uniqueness
Octyl 2-[4-(2-methylpropyl)phenyl]propanoate is unique due to its specific structure, which combines an octyl group with a phenyl ring substituted with a 2-methylpropyl group. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in perfumes, flavoring agents, and scientific research .
Properties
CAS No. |
82859-85-6 |
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Molecular Formula |
C21H34O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
octyl 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C21H34O2/c1-5-6-7-8-9-10-15-23-21(22)18(4)20-13-11-19(12-14-20)16-17(2)3/h11-14,17-18H,5-10,15-16H2,1-4H3 |
InChI Key |
MKLFYFVVXDTVGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C(C)C1=CC=C(C=C1)CC(C)C |
Origin of Product |
United States |
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